molecular formula C11H15F3N2O2 B2406519 Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1855889-77-8

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Cat. No. B2406519
CAS RN: 1855889-77-8
M. Wt: 264.248
InChI Key: DXOGZAYVTFXAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, also known as EFPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and anticancer properties. In addition, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been shown to enhance plant growth and act as a herbicide.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate in lab experiments is its high yield during synthesis. In addition, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate in scientific research. One potential direction is the development of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate-based drugs for the treatment of inflammatory diseases and cancer. In addition, there is potential for the use of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate in agriculture as a herbicide or plant growth enhancer. Furthermore, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can be further studied for its potential as a precursor for the synthesis of various materials in materials science.
Conclusion:
In conclusion, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate in scientific research, including the development of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate-based drugs for the treatment of inflammatory diseases and cancer, as well as its potential use in agriculture and materials science.

Synthesis Methods

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is synthesized using a specific method that involves the reaction of ethyl 2-bromo-2-methylpropanoate with 5-ethyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate as a white solid with a high yield.

Scientific Research Applications

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been studied for its potential as a herbicide, as well as its ability to enhance plant growth. In materials science, Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been studied for its potential as a precursor for the synthesis of various materials, including metal-organic frameworks.

properties

IUPAC Name

ethyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-4-8-6-9(11(12,13)14)15-16(8)7(3)10(17)18-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOGZAYVTFXAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C(C)C(=O)OCC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.